molecular formula C11H14O3 B13060627 1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid

1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13060627
M. Wt: 194.23 g/mol
InChI Key: GBQRKUYIKSGMEI-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a cyclobutane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable cyclobutane derivative under specific conditions. For example, the reaction can be carried out using a catalyst such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohex-1-en-1-yl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a cyclobutane ring, and a carboxylic acid group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H14O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,13,14)

InChI Key

GBQRKUYIKSGMEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC(=O)C2)C(=O)O

Origin of Product

United States

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